molecular formula C9H12BrNO B5150293 2-methyl-1-(2-oxopropyl)pyridinium bromide CAS No. 75487-74-0

2-methyl-1-(2-oxopropyl)pyridinium bromide

Cat. No.: B5150293
CAS No.: 75487-74-0
M. Wt: 230.10 g/mol
InChI Key: ZGGXPYQARFSHSH-UHFFFAOYSA-M
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Description

2-Methyl-1-(2-oxopropyl)pyridinium bromide is a quaternary ammonium compound featuring a pyridinium ring substituted at the 1-position with a 2-oxopropyl group and at the 2-position with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2-oxopropyl)pyridinium bromide typically involves the reaction of 2-methylpyridine with 2-bromoacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methylpyridine+2-Bromoacetone2-Methyl-1-(2-oxopropyl)pyridinium bromide\text{2-Methylpyridine} + \text{2-Bromoacetone} \rightarrow \text{this compound} 2-Methylpyridine+2-Bromoacetone→2-Methyl-1-(2-oxopropyl)pyridinium bromide

The reaction is usually conducted in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-oxopropyl)pyridinium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-1-(2-oxopropyl)pyridinium bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyl-1-(2-oxopropyl)pyridinium bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2-oxopropyl)pyridinium bromide is unique due to its specific substitution pattern and the presence of the bromide ion.

Properties

IUPAC Name

1-(2-methylpyridin-1-ium-1-yl)propan-2-one;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO.BrH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6H,7H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGXPYQARFSHSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383117
Record name ST50324263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75487-74-0
Record name ST50324263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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